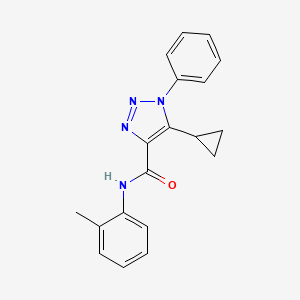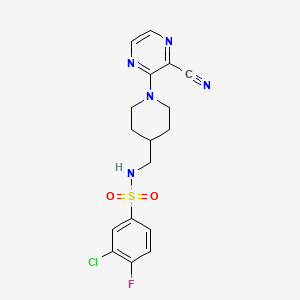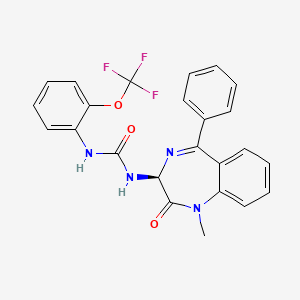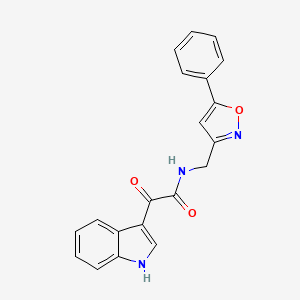![molecular formula C28H24N4O3S B2444883 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-22-2](/img/structure/B2444883.png)
3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C28H24N4O3S and its molecular weight is 496.59. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
Research on hybrid catalysts, particularly those used in the synthesis of pyranopyrimidine scaffolds, highlights the significant role these compounds play in medicinal chemistry. These scaffolds, including structures akin to pyrimido[5,4-b]indol-4(5H)-one derivatives, are key precursors for developing pharmaceuticals due to their bioavailability and broad synthetic applications. This area of study emphasizes the importance of advanced synthetic pathways and the use of diversified catalysts, showcasing the continuous search for lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Advances in Heterocyclic Chemistry
The exploration of heterocyclic compounds, such as those related to the pyrimido[5,4-b]indole core, is pivotal in drug discovery and development. Studies on indole synthesis and the pharmacological significance of indole derivatives underline the versatility of these compounds in designing new therapeutic agents. Indole and its derivatives play a crucial role in generating bioactive molecules, with applications ranging from anticancer to antimicrobial activities (Taber & Tirunahari, 2011).
Optoelectronic Applications
The investigation into functionalized quinazolines and pyrimidines for optoelectronic materials further illustrates the broader applicability of compounds related to 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. Such research demonstrates how integrating pyrimidine and related heterocyclic fragments into π-extended conjugated systems can lead to the development of novel materials for electronic devices, highlighting the intersection of organic chemistry and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Target of Action
The compound, also known as 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for developing new useful derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-2-35-20-13-11-19(12-14-20)32-27(34)26-25(21-8-4-5-9-22(21)29-26)30-28(32)36-17-24(33)31-16-15-18-7-3-6-10-23(18)31/h3-14,29H,2,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZBQRMUVCCXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)
![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)

![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B2444814.png)
![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)



![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)
